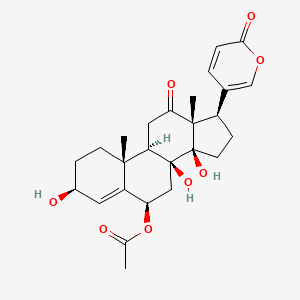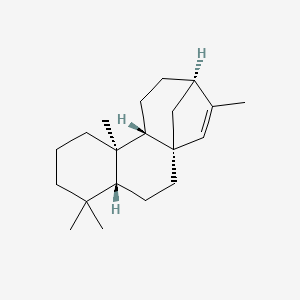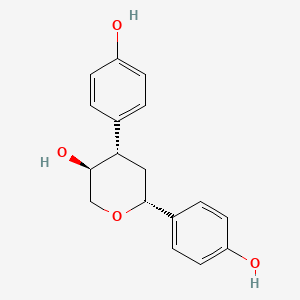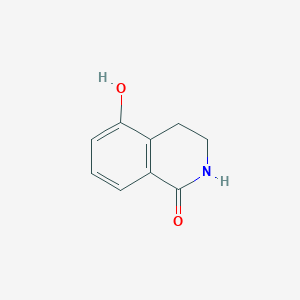
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves a multi-step process starting from isoquinoline. Huang Wei-yi (2006) reported a three-step synthesis process where isoquinoline undergoes sulfonation, followed by hydroxylation and hydrogenation to yield this compound with an overall yield of 47.6%. The process demonstrates the compound's accessibility through relatively straightforward chemical reactions, utilizing common reagents and catalysts like sulfuric acid, sodium hydroxide, potassium hydroxide, and palladium on carbon (Pd/C) (Huang Wei-yi, 2006).
Molecular Structure Analysis
The molecular structure of this compound has been determined through various spectroscopic methods, including ^1H NMR and mass spectrometry (MS). These analyses confirm the presence of the hydroxy group at the 5-position and the saturation of the 3,4-positions in the isoquinoline ring, providing insights into the compound's reactivity and potential for further functionalization.
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Renzhi Liu et al. (2019) explored its capability to undergo radical 6-endo aza-cyclization, showcasing its potential in synthesizing complex heterocycles under copper-catalyzed conditions. This property highlights its utility in constructing diverse molecular architectures for potential applications in medicinal chemistry and material science (Renzhi Liu et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been synthesized through various methods, indicating its importance in chemical research. Huang Wei-yi (2006) outlined a three-step synthesis process from isoquinoline, achieving a 47.6% overall yield (Huang Wei-yi, 2006). Additionally, Chen Zhan-guo (2008) investigated a new synthetic method for a related derivative, emphasizing the compound's relevance in synthetic chemistry (Chen Zhan-guo, 2008).
Biomedical Research
- Zhang San-qi (2010) synthesized novel 2-substituted derivatives of this compound, revealing their vasodilatation activity. This suggests potential biomedical applications, particularly in cardiovascular research (Zhang San-qi, 2010).
Pharmacological Applications
- The compound has been explored in pharmacological contexts. For example, a study by Büttelmann et al. (2003) on 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and quinolines, which are structurally related to this compound, showed potent activity as NMDA receptor antagonists, indicating potential in neurological or psychiatric drug development (Büttelmann et al., 2003).
Molecular Imaging
- In the field of molecular imaging, Y. Miyake et al. (2000) synthesized a variant of this compound labeled with carbon-11 for potential use in positron emission tomography (PET) imaging. This highlights its application in medical imaging and diagnostics (Y. Miyake et al., 2000).
Natural Product Research
- Yang-min Ma et al. (2017) isolated a new isoquinolone alkaloid, structurally related to this compound, from an endophytic fungus. This indicates the compound's significance in the study of natural products and potential antimicrobial applications (Yang-min Ma et al., 2017).
Análisis Bioquímico
Biochemical Properties
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the base excision repair (BER) pathway, catalyzing the poly (ADP-ribosyl)ation of acceptor proteins involved in chromatin architecture and DNA metabolism . This interaction is crucial for maintaining genomic stability and repairing DNA damage.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in DNA repair and cell cycle regulation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits certain enzymes involved in DNA repair, thereby modulating the repair process . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing DNA repair and cell cycle regulation . At higher doses, it can have toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating a dose-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by enzymes involved in the BER pathway, leading to the formation of various metabolites . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQIVHHHBBVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530894 | |
| Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56469-02-4 | |
| Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



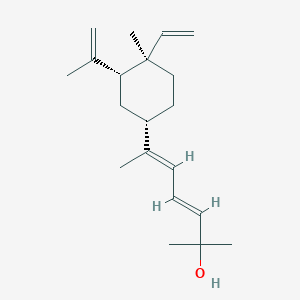
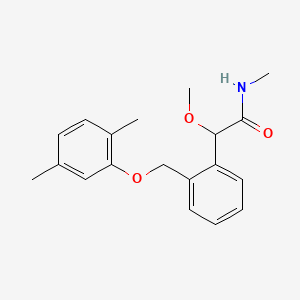
![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)
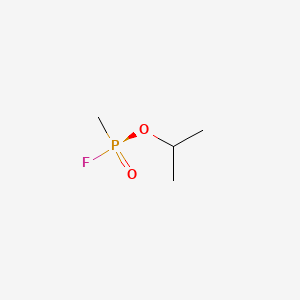
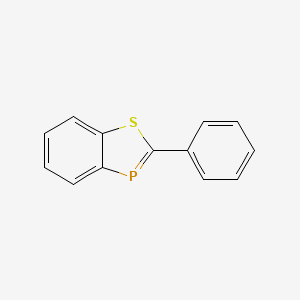
![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)

![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)
![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
